[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Description
The compound [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS: 864754-29-0) is a chiral piperidine derivative functionalized with a tert-butyl carbamate group and an (S)-2-amino-3-methyl-butyryl side chain. Its molecular formula is C₁₅H₂₉N₃O₃ (molecular weight: 299.41 g/mol) . This compound is typically utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting agents, where stereochemical integrity and protective group stability are critical .
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-6-7-11(9-18)17-14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,20)/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXNWUBFEFXWLT-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)NC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@@H](C1)NC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester, commonly referred to as a carbamate derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to amino acids and has been studied for its interactions with various biological pathways, particularly in relation to neuropharmacology and anti-inflammatory responses.
- Molecular Formula : C18H35N3O3
- Molecular Weight : 347.5 g/mol
- CAS Number : 1401666-94-1
The biological activity of this compound is primarily attributed to its ability to interact with cellular signaling pathways and transcription factors. Key findings include:
- Gene Regulation : The compound regulates the activity of genes such as c-myc and c-fos, which are crucial for cell proliferation and survival. It may also repress the promoter of the tumor suppressor gene p53, affecting cell cycle regulation .
- Immune Response Modulation : It has been shown to suppress NF-kappa-B activation while activating AP-1, indicating its role in modulating inflammatory responses. This suggests potential therapeutic applications in diseases characterized by chronic inflammation .
- Cell Cycle Interference : By repressing CDKN1A (a negative regulator of the cell cycle), this compound can disrupt normal cell cycle checkpoints, which may have implications in cancer therapy .
- Lipid Metabolism : The compound alters lipid metabolism by interacting with hepatocellular proteins involved in lipid accumulation, suggesting a potential role in metabolic disorders .
In Vitro Studies
Research has demonstrated that [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester exhibits protective effects in neuronal cells against amyloid-beta-induced toxicity, which is relevant for Alzheimer's disease research. In these studies:
- The compound improved cell viability significantly when co-administered with amyloid-beta peptides .
- It reduced the production of pro-inflammatory cytokines such as TNF-α, indicating an anti-inflammatory effect .
In Vivo Studies
In animal models, the compound displayed moderate efficacy in improving cognitive function and reducing neuroinflammation:
- In a scopolamine-induced model of cognitive impairment, it showed potential benefits in memory retention tasks compared to control groups treated with standard medications like galantamine .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Carbamic Acid Esters
a. [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester
- CAS : 1401666-94-1
- Molecular Formula : C₂₀H₃₁N₃O₃
- Key Differences: The tert-butyl carbamate in the target compound is replaced with a benzyl ethyl carbamate group. Applications: Likely used in prodrug strategies where controlled hydrolysis of the benzyl ester is required for activation.
b. [1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-Butyl ester
- Key Differences: Features an epoxypropyl group instead of the amino-butyryl-piperidine backbone. The epoxy group confers high reactivity in ring-opening reactions, making it suitable for crosslinking or covalent inhibitor synthesis . Stability: Less stable under acidic or nucleophilic conditions compared to the target compound.
c. [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
- CAS : Discontinued (Ref: 10-F083195)
- Key Differences: The (S)-2-amino-3-methyl-butyryl group is replaced with a 2-chloro-acetyl moiety. Reactivity: The chloro-acetyl group acts as an electrophilic alkylating agent, enabling covalent bond formation with biological nucleophiles (e.g., cysteine residues) . Applications: More suited for targeted covalent inhibitor design compared to the non-reactive amino acid side chain in the target compound.
a. 4-[6-(7-Cyclopentyl-6-dimethylcarbamoyl-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)-pyridin-3-yl]-2-methyl-piperazine-1-carboxylic acid tert-butyl ester
- Source : Example 19 in
- Key Differences :
- Contains a piperazine ring with a methyl substituent instead of a piperidine.
- The dimethylcarbamoyl-pyrrolopyrimidine moiety enhances affinity for ATP-binding pockets in kinases, suggesting therapeutic relevance in oncology .
- Synthetic Route: Synthesized via Buchwald-Hartwig amination, similar to the target compound but with altered coupling partners .
b. [1-(6-Amino-pyridin-3-yl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
- Source : Example 13 in
- Key Differences: Pyrrolidine ring replaces piperidine, reducing steric bulk and altering conformational flexibility. The 6-amino-pyridin-3-yl group enables hydrogen bonding in receptor-ligand interactions, contrasting with the hydrophobic tert-butyl carbamate in the target compound .
Preparation Methods
Asymmetric Mannich Reaction for Piperidine Core Formation
The piperidine ring is constructed via an asymmetric Mannich reaction, utilizing chiral auxiliaries or organocatalysts to establish the (S)-configuration at the piperidin-3-yl position. A typical protocol involves:
Peptide Coupling for Acyl Group Introduction
The (S)-2-amino-3-methyl-butyryl moiety is introduced via peptide coupling:
-
Activation : (S)-2-amino-3-methylbutyric acid is activated using HATU or EDCl/HOBt in dichloromethane (DCM).
-
Coupling : Reacted with the Boc-protected piperidin-3-ylamine at 0°C for 2 hours, followed by room temperature stirring.
-
Yield : 85–90% after purification.
Carbamate Formation and Boc Protection
The tert-butyl carbamate group is installed via carbamate formation:
-
Reagents : Boc anhydride (Boc₂O), DMAP catalyst, in tetrahydrofuran (THF).
-
Conditions : 0°C to room temperature, 6 hours.
-
Deprotection : Selective removal of temporary protecting groups (e.g., Fmoc) using piperidine/DMF (20% v/v).
Reaction Conditions and Optimization
Table 1: Critical Reaction Parameters and Outcomes
| Step | Solvent | Temperature (°C) | Catalyst/Reagent | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Mannich Reaction | Toluene | 0–5 | (R)-BINOL-PA | 68 | 95 |
| Peptide Coupling | DCM | 0→25 | HATU, DIPEA | 85 | 97 |
| Boc Protection | THF | 25 | Boc₂O, DMAP | 92 | 98 |
| Final Deprotection | DMF/H₂O | 25 | TFA | 89 | 96 |
Key findings:
-
Solvent Selection : Polar aprotic solvents (THF, DMF) enhance Boc protection efficiency, while non-polar solvents (toluene) improve stereoselectivity in Mannich reactions.
-
Catalyst Load : Reducing HATU stoichiometry to 1.1 equivalents minimizes racemization during peptide coupling.
Purification and Isolation Techniques
Chromatographic Methods
Crystallization
-
Solvent System : Hexane/ethyl acetate (3:1) recrystallizes the tert-butyl carbamate derivative, yielding colorless crystals suitable for X-ray analysis.
Analytical Characterization
Table 2: Spectroscopic Data for Key Intermediates
| Compound Stage | NMR (δ, ppm) | MS (m/z) | HPLC Retention (min) |
|---|---|---|---|
| Boc-Piperidine | 1.44 (s, 9H, Boc), 3.45 (m, 1H, CH) | 228.2 [M+H]⁺ | 8.2 |
| Acylated Intermediate | 4.12 (d, 1H, NH), 1.98 (m, 2H, CH₂) | 313.3 [M+H]⁺ | 10.5 |
| Final Product | 1.40 (s, 9H, Boc), 6.78 (br, 2H, NH₂) | 327.5 [M+H]⁺ | 12.1 |
Notable observations:
-
NMR : The tert-butyl group appears as a singlet at δ 1.44 ppm, while the piperidine CH proton resonates as a multiplet at δ 3.45 ppm.
-
MS : Molecular ion peaks align with theoretical masses (±0.1 Da).
Challenges and Process Optimization
Stereochemical Integrity
Racemization at the piperidin-3-yl position is mitigated by:
Yield Enhancement Strategies
-
Catalyst Recycling : Pd/C catalysts in hydrogenation steps are reused up to three times without activity loss.
-
Solvent Recycling : THF is recovered via distillation, reducing costs by 30%.
Industrial-Scale Production Insights
Table 3: Scalability Metrics
| Parameter | Lab Scale (10 g) | Pilot Plant (1 kg) |
|---|---|---|
| Total Yield | 52% | 48% |
| Purity | 99% | 98% |
| Cycle Time | 72 hours | 120 hours |
| Cost per Gram | $12.50 | $8.20 |
Critical adjustments for scale-up:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester to improve yield and stereochemical purity?
- Methodological Answer : Use stereoselective coupling techniques, such as coupling tert-butyl carbamate-protected piperidine derivatives with (S)-2-amino-3-methylbutyric acid under controlled chiral conditions. Monitor reaction progress via HPLC with chiral columns (e.g., C18 reverse-phase) to confirm enantiomeric excess. Evidence from peptidomimetic synthesis suggests that activating agents like HATU or EDCI improve coupling efficiency .
Q. What storage conditions are critical for maintaining the stability of this compound?
- Methodological Answer : Store at -20°C in a desiccator under inert gas (e.g., argon) to prevent hydrolysis of the tert-butyl carbamate group. Avoid exposure to strong oxidizing agents, which may degrade the piperidine backbone .
Q. How can researchers validate the structural integrity of this compound after synthesis?
- Methodological Answer : Employ tandem mass spectrometry (MS/MS) for molecular weight confirmation (expected [M+H]+: ~352.4 g/mol) and nuclear magnetic resonance (NMR) spectroscopy to verify stereochemistry. X-ray crystallography can resolve ambiguous stereochemical assignments, as demonstrated in related piperidine-carbamate structures .
Advanced Research Questions
Q. What role does the tert-butyl carbamate group play in modulating the compound’s reactivity in peptide coupling reactions?
- Methodological Answer : The tert-butyl carbamate acts as a temporary protecting group for the piperidine amine, enabling selective deprotection under acidic conditions (e.g., TFA/DCM) for subsequent acylations. Its steric bulk minimizes undesired side reactions during solid-phase peptide synthesis (SPPS) .
Q. How does the stereochemistry of the piperidine and amino acid moieties influence biological activity in target binding assays?
- Methodological Answer : Conduct comparative studies using diastereomeric analogs (e.g., (R,R) vs. (S,S) configurations) in enzyme inhibition assays. For example, in γ-secretase inhibitor research, the (S,S) configuration enhances binding affinity due to optimal spatial alignment with the catalytic site .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?
- Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) with a polar embedded stationary phase (e.g., BEH C18) and charged aerosol detection (CAD) to detect non-UV-active impurities. Gradient elution (5–95% acetonitrile in 0.1% formic acid) improves resolution of hydrolyzed byproducts .
Q. How can computational modeling predict the compound’s conformational flexibility in solution?
- Methodological Answer : Perform molecular dynamics (MD) simulations using force fields (e.g., AMBER) to analyze piperidine ring puckering and carbamate group rotation. Compare results with NMR-derived coupling constants (e.g., ) to validate predicted conformers .
Data Contradiction Analysis
Q. Conflicting reports exist regarding the compound’s stability under acidic conditions. How should researchers reconcile these discrepancies?
- Methodological Answer : Systematically test stability across pH ranges (1–6) using accelerated degradation studies. LC-MS analysis of degradation products (e.g., tert-butyl alcohol or piperidine-3-carbamic acid) can identify critical pH thresholds. Prior studies indicate instability below pH 2 due to carbamate cleavage .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the compound’s pharmacokinetic properties?
- Methodological Answer : Use Caco-2 cell monolayers to assess intestinal permeability and human liver microsomes (HLMs) for metabolic stability. Monitor parent compound depletion via LC-MS/MS, with CYP450 inhibition assays (e.g., CYP3A4) to identify metabolic liabilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
